8-methyl-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one
Description
The compound 8-methyl-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one is a coumarin derivative with a 4-propyl group, an 8-methyl substituent, and a 7-position modified by a 2-oxo-2-phenylethoxy moiety. Coumarins are widely studied for their diverse pharmacological activities, including monoamine oxidase (MAO) inhibition, as highlighted in , where structurally similar compounds demonstrate selective MAO-B inhibition for antidepressant applications .
Properties
IUPAC Name |
8-methyl-7-phenacyloxy-4-propylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20O4/c1-3-7-16-12-20(23)25-21-14(2)19(11-10-17(16)21)24-13-18(22)15-8-5-4-6-9-15/h4-6,8-12H,3,7,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIFOATABKVFSHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core.
Substitution Reactions: The core is then subjected to substitution reactions to introduce the 8-methyl, 7-(2-oxo-2-phenylethoxy), and 4-propyl groups.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis.
Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield.
Purification Processes: Employing purification processes like crystallization, distillation, or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
8-methyl-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum oxide (PtO2) are used to facilitate reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
8-methyl-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-methyl-7-(2-oxo-2-phenylethoxy)-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction.
Altering Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Position 4 Substitutions
Position 7 Substitutions
Melting Points and Stability
Monoamine Oxidase (MAO) Inhibition
Spectroscopic Analysis
- NMR data in reveal that substituents at positions 7 and 8 cause distinct chemical shifts in regions A (protons 39–44) and B (29–36). The target compound’s 2-oxo-2-phenylethoxy group may similarly perturb electronic environments, detectable via comparative NMR .
Structural and Crystallographic Features
- ’s compound I (2-(4-methylphenyl)-7-(2-methylpropoxy)-4H-chromen-4-one) exhibits intramolecular C–H···O interactions and π-π stacking, stabilizing its crystal lattice. The target compound’s phenyl group may facilitate analogous interactions, influencing solubility and solid-state stability .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
